Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Description
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic lithium salt characterized by a fused oxazole-pyridine core substituted with a chlorine atom at position 5 and a carboxylate group at position 2. The compound is supplied by Nanjing Shizhou Biology Technology Co., Ltd., indicating industrial relevance .
Properties
Molecular Formula |
C7H2ClLiN2O3 |
|---|---|
Molecular Weight |
204.5 g/mol |
IUPAC Name |
lithium;5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChI Key |
OWXRFUFQKQCEQB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=NC2=C1OC(=N2)C(=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Precursors
The initial phase involves synthesizing the key heterocyclic intermediates, primarily focusing on the formation of the oxazolo[4,5-b]pyridine core. The common starting materials include:
- 2-Aminopyridine derivatives : These serve as the foundational heterocyclic scaffold.
- Chloroacetyl chloride : Used for introducing the chloro substituent and facilitating cyclization.
Reference: Literature indicates that 2-aminopyridine can be acylated with chloroacetyl chloride to form N-(chloroacetyl)-2-aminopyridine, which is pivotal for subsequent cyclization steps.
Cyclization to Form the Oxazolo[4,5-b]pyridine Ring
The key step involves cyclizing the acylated intermediate to generate the fused heterocyclic system:
Reaction Conditions: The acylated intermediate is subjected to cyclization under reflux in an inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with a base like potassium carbonate or potassium tert-butoxide to deprotonate and promote ring closure.
Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon, leading to ring closure and formation of the oxazolo[4,5-b]pyridine core.
Optimization: Temperature control (around 80–120°C) and reaction time (12–24 hours) are critical for maximizing yield.
Data Table 1: Cyclization Reaction Conditions
| Parameter | Typical Range | Purpose |
|---|---|---|
| Solvent | DMF or DMSO | Solubilize reactants, facilitate cyclization |
| Base | K2CO3 or t-BuOK | Deprotonate amino group, promote nucleophilic attack |
| Temperature | 80–120°C | Drive ring closure |
| Reaction Time | 12–24 hours | Maximize conversion |
Lithium Salt Formation
The final step involves complexation with lithium to form the lithium carboxylate:
Method: The chlorinated heterocycle is treated with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3) , in an aqueous or mixed solvent system.
Reaction Conditions: Mild heating (around 50°C) with continuous stirring ensures complete conversion.
Isolation: The product is purified via recrystallization from suitable solvents like ethanol or water .
Data Table 3: Lithium Salt Formation
| Parameter | Typical Range | Purpose |
|---|---|---|
| Lithium Source | LiOH or Li2CO3 | Generate lithium salt |
| Solvent | Water or ethanol | Dissolve reactants |
| Temperature | 50°C | Facilitate complexation |
| Reaction Time | 2–4 hours | Complete salt formation |
Optimization and Purification
Recrystallization: To improve purity, recrystallization from ethanol/water mixtures is recommended.
Chromatography: For further purification, silica gel column chromatography with appropriate eluents (e.g., hexane/ethyl acetate) can be employed.
Characterization: Confirm structure and purity via NMR, HRMS, and IR spectroscopy.
Summary of the Overall Synthetic Route
| Step | Reaction | Conditions | Purpose |
|---|---|---|---|
| 1 | Acylation of 2-aminopyridine | Reflux in DMF with K2CO3 | Prepare acyl intermediate |
| 2 | Cyclization | Heat at 80–120°C | Form oxazolo[4,5-b]pyridine core |
| 3 | Chlorination | Room temp with NCS | Introduce chloro group at position 5 |
| 4 | Lithium salt formation | Reflux with LiOH | Obtain lithium carboxylate |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 5-position undergoes nucleophilic substitution under basic or catalytic conditions. This reaction enables functionalization of the heterocyclic core.
Example Pathway :
Lithium(1+) 5-chloro-oxazolo[4,5-b]pyridine-2-carboxylate reacts with pyrrolidine in ethanol under reflux to yield 5-pyrrolidinyl derivatives. The lithium ion stabilizes the carboxylate group, minimizing side reactions .
Hydrolysis of the Carboxylate Ester
The ester group at the 2-position undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization.
Structural Confirmation :
The hydrolysis product (oxazolo[4,5-b]pyridine-5-carboxylic acid) is characterized by a molecular weight of 164.12 g/mol () and a distinct NMR signal at δ 163.97 ppm for the carboxylate carbon .
Coordination and Salt Metathesis
The lithium cation participates in ion-exchange reactions, altering solubility and reactivity.
Mechanistic Insight :
The lithium ion’s small size and high charge density facilitate rapid exchange with larger cations (e.g., Na), enabling tailored physicochemical properties .
Ring-Opening and Rearrangement Reactions
Under strongly acidic or oxidative conditions, the oxazole ring undergoes cleavage or rearrangement.
Electrophilic Aromatic Substitution
The electron-rich pyridine-oxazole system participates in electrophilic substitution at specific positions.
Scientific Research Applications
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiators are the chlorine substituent at position 5 and the lithium carboxylate at position 2. Comparisons with similar oxazolo[4,5-b]pyridine derivatives reveal distinct electronic and steric properties:
Key Observations :
Key Observations :
- Acid-catalyzed methods (e.g., HClO₄/SiO₂) enable room-temperature synthesis of aryl-substituted derivatives with high yields .
- PPA-mediated cyclization outperforms PPSE in yield for alkylpiperidino-substituted analogs .
- The target compound’s synthesis likely involves post-carboxylation lithiation, a common strategy for alkali metal salts .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
| Property | Lithium(1+) 5-Cl-2-carboxylate | 2-(4-Cl-phenyl)oxazolo[4,5-b]pyridine (3i) | 2-Methyl-6-carboxylate lithium(1+) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~198.47 (estimated) | 255.68 | 161.09 |
| Solubility | High (polar solvents) | Low (organic solvents) | Moderate (aqueous/organic mix) |
| Stability | Hygroscopic (typical of Li salts) | Stable under inert conditions | Likely hygroscopic |
Q & A
Q. What are the established synthetic routes for preparing lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate?
A key intermediate in synthesizing oxazolo[4,5-b]pyridine derivatives involves reducing ethoxycarbonyl groups using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), followed by oxidation with Dess-Martin periodinane to yield carbaldehyde intermediates . Acid-catalyzed silica-supported methods are also effective for constructing the oxazolo[4,5-b]pyridine core. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol facilitate condensation between benzoic acids and 2-amino-3-hydroxypyridine precursors at room temperature, monitored via TLC (n-hexane:EtOAc, 2:1) .
Q. How can researchers purify and characterize this compound?
Post-synthesis purification typically employs recrystallization from acetonitrile, followed by washing with dichloromethane to remove residual catalysts . Characterization requires multi-modal analysis:
Q. What solvents and reaction conditions optimize yield for this lithium salt?
Polar aprotic solvents like THF or dichloromethane are ideal for reductions and oxidations due to their compatibility with LiAlH₄ and Dess-Martin periodinane . Acid-catalyzed reactions in methanol at room temperature minimize side reactions, achieving yields >80% for oxazolo[4,5-b]pyridine derivatives .
Advanced Research Questions
Q. How can regioselective functionalization of the oxazolo[4,5-b]pyridine core be achieved?
Regioselective metalation with t-BuLi or LDA enables functionalization at the 4-position of the pyridine ring. For example, deprotonation with LDA followed by electrophilic quenching (e.g., aldehydes, methyl iodide) yields substituted derivatives in >70% yield . Negishi coupling with aryl halides further diversifies the scaffold, though low yields (e.g., 30–40%) may require optimized Pd catalysts .
Q. What computational methods predict the electronic structure and reactivity of this compound?
Density-functional theory (DFT) using correlation-energy functionals (e.g., Colle-Salvetti) models the compound’s electron density and local kinetic energy. Basis sets like 6-31G* paired with hybrid functionals (e.g., B3LYP) provide accurate HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic site prediction . Validation against experimental NMR chemical shifts (δ ppm) and IR vibrational modes is critical .
Q. What strategies assess potential bioactivity, such as kinase inhibition?
Oxazolo[4,5-b]pyridine derivatives exhibit Glycogen Synthase Kinase-3β (GSK-3β) inhibition. Researchers can:
Q. How can stability and degradation pathways under varying conditions be analyzed?
Accelerated stability studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (pH 1–13) conditions identify degradation products. LC-MS/MS tracks major impurities, while Arrhenius plots predict shelf life. For example, oxazolo[4,5-b]pyridines degrade via ring-opening under strong acids/bases, necessitating anhydrous storage .
Q. What contradictions exist between computational and experimental data for this compound?
Discrepancies in predicted vs. observed regioselectivity (e.g., DFT favoring C4 functionalization vs. experimental C7 substitution) may arise from solvent effects or transition-state stabilization not captured in gas-phase calculations. Multi-reference methods (CASSCF) or explicit solvent models (COSMO-RS) improve accuracy .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
